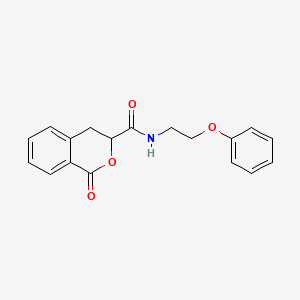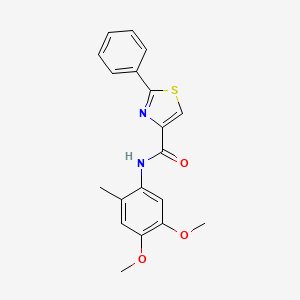
N-(1,1-dioxothiolan-3-yl)-7-methoxy-2-methylquinoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,1-dioxothiolan-3-yl)-7-methoxy-2-methylquinoline-3-carboxamide, also known as DMXAA, is a synthetic compound that has been studied for its potential anticancer properties. DMXAA was initially developed as a potential treatment for viral infections, but its anticancer properties were discovered during preclinical studies.
作用機序
N-(1,1-dioxothiolan-3-yl)-7-methoxy-2-methylquinoline-3-carboxamide exerts its anticancer effects by activating the immune system and inducing the production of cytokines, such as tumor necrosis factor-alpha (TNF-α) and interferon-alpha (IFN-α). These cytokines then stimulate the immune system to attack the tumor cells, leading to tumor necrosis and inhibition of tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to induce a variety of biochemical and physiological effects in cancer cells, including the activation of the NF-κB pathway, the inhibition of angiogenesis, and the induction of apoptosis. This compound has also been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and cell death.
実験室実験の利点と制限
One advantage of N-(1,1-dioxothiolan-3-yl)-7-methoxy-2-methylquinoline-3-carboxamide is its ability to induce tumor necrosis and inhibit tumor growth in a variety of cancer models. This compound also has the potential to enhance the antitumor effects of chemotherapy and radiation therapy. However, one limitation of this compound is its toxicity, which can limit its use in clinical settings.
将来の方向性
Future research on N-(1,1-dioxothiolan-3-yl)-7-methoxy-2-methylquinoline-3-carboxamide could focus on identifying new cancer types that are sensitive to this compound treatment, as well as developing new formulations of this compound that can reduce its toxicity. Other possible directions for research could include investigating the mechanisms of this compound-induced immune activation and exploring the potential of this compound in combination with other immunotherapeutic agents.
合成法
N-(1,1-dioxothiolan-3-yl)-7-methoxy-2-methylquinoline-3-carboxamide can be synthesized through a multi-step process that involves the reaction of 2-methyl-7-nitroquinoline with thionyl chloride, followed by the reaction of the resulting compound with 3-mercapto-1,2-dioxolan-4-one. The final product is obtained by reacting the intermediate compound with methylamine.
科学的研究の応用
N-(1,1-dioxothiolan-3-yl)-7-methoxy-2-methylquinoline-3-carboxamide has been extensively studied for its potential use as an anticancer agent. Preclinical studies have shown that this compound can induce tumor necrosis and inhibit tumor growth in a variety of cancer models, including melanoma, lung cancer, and prostate cancer. This compound has also been shown to enhance the antitumor effects of chemotherapy and radiation therapy.
特性
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-7-methoxy-2-methylquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-10-14(16(19)18-12-5-6-23(20,21)9-12)7-11-3-4-13(22-2)8-15(11)17-10/h3-4,7-8,12H,5-6,9H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVQQDQKJBKCTDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C=CC(=CC2=N1)OC)C(=O)NC3CCS(=O)(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 3-(1H-indol-3-yl)propanoate](/img/structure/B7545784.png)



![1-[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]piperidin-2-one](/img/structure/B7545808.png)
![N,5-diethyl-N-[2-(3-methoxyanilino)-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B7545816.png)

![N-ethyl-2-ethylsulfonyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]benzamide](/img/structure/B7545830.png)
![2-(3-cyano-1,2,4-triazol-4-yl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B7545847.png)
![4-phenoxy-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]butanamide](/img/structure/B7545880.png)
![(4-methylsulfonylpiperazin-1-yl)-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)methanone](/img/structure/B7545887.png)

![2-[[4-(2-Methylphenyl)-5-morpholin-4-yl-1,2,4-triazol-3-yl]sulfanyl]propanamide](/img/structure/B7545890.png)